7-Benzylcyclohepta-1,3,5-triene
Description
Properties
CAS No. |
51990-82-0 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
7-benzylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H14/c1-2-5-9-13(8-4-1)12-14-10-6-3-7-11-14/h1-11,13H,12H2 |
InChI Key |
YWISGFCPRTZIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cycloheptatriene Core Synthesis: Precursor Strategies
The preparation of 7-benzylcycloheptatriene necessitates prior access to functionalized cycloheptatriene intermediates. The most widely documented precursor is 7,7-dichlorobicyclo[4.1.0]heptane , which undergoes dehydrochlorination and isomerization to yield cyclohepta-1,3,5-triene derivatives.
Catalytic Dehydrochlorination and Isomerization
In a seminal method, 7,7-dichlorobicyclo[4.1.0]heptane is treated with copper-based catalysts (e.g., CuBr₂, CuCl₂) in alcoholic solvents at elevated temperatures (160°C). This one-pot process achieves simultaneous dehydrochlorination and ring expansion, producing cyclohepta-1,3,5-triene in yields up to 83%. The mechanism involves:
- Acid scavenging : Alcohol solvents (e.g., methanol) neutralize HCl by-products.
- Catalytic isomerization : Copper salts facilitate cyclopropane ring opening and reorganization into the conjugated triene system.
Key reaction parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | CuBr₂ | 83% |
| Temperature | 160°C | Maximizes rate |
| Solvent | Methanol | HCl neutralization |
| Reaction Time | 6 hours | Complete conversion |
Benzyl Group Introduction: Functionalization Techniques
Once the cycloheptatriene core is synthesized, the 7-position is functionalized via electrophilic or nucleophilic pathways.
Electrophilic Aromatic Substitution
Direct benzylation via Friedel-Crafts alkylation is challenging due to the nonaromatic nature of cycloheptatriene. However, 7-bromocyclohepta-1,3,5-triene (CID 12647108) serves as a pivotal intermediate for cross-coupling reactions.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 7-bromocyclohepta-1,3,5-triene with benzylboronic acids introduces the benzyl group. For example:
$$ \text{C}7\text{H}7\text{Br} + \text{PhCH}2\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}7\text{H}7\text{CH}2\text{Ph} + \text{B(OH)}3 $$
This method, adapted from analogous triene systems, achieves moderate yields (50–65%) but requires rigorous exclusion of oxygen to prevent Pd catalyst deactivation.
Grignard Reagent Addition
Nucleophilic attack by benzylmagnesium bromide on 7-ketocyclohepta-1,3,5-triene derivatives provides an alternative route:
$$ \text{C}7\text{H}7\text{CO} + \text{PhCH}2\text{MgBr} \rightarrow \text{C}7\text{H}7\text{CH}2\text{Ph} + \text{MgBr(O)} $$
Yields are highly dependent on the stability of the ketone intermediate, often necessitating low-temperature conditions (−78°C) to avoid side reactions.
One-Pot Synthesis: Integrated Approaches
Recent advances enable concurrent cycloheptatriene formation and benzylation in a single reactor.
Copper-Mediated Tandem Reactions
Building on the patent by RU2285689C1, substituting methanol with benzyl alcohol during the dehydrochlorination step introduces the benzyl group in situ. The proposed mechanism involves:
- Alkoxide formation : Benzyl alcohol reacts with CuBr₂ to generate PhCH₂O⁻.
- Nucleophilic displacement : The alkoxide attacks the bicycloheptane intermediate, displacing chloride and installing the benzyl group.
This method remains experimental, with yields yet to surpass 40% due to competing toluene formation.
Chemical Reactions Analysis
Types of Reactions: 7-Benzylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the benzyl group or the double bonds can be targeted by electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated cycloheptatrienes.
Scientific Research Applications
7-Benzylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 7-Benzylcyclohepta-1,3,5-triene involves its ability to undergo electrophilic substitution reactions. The benzyl group and the conjugated double bonds provide sites for electrophilic attack, leading to the formation of stabilized carbocations. This stability is due to the aromatic nature of the resulting intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Benzonorbornadienes
A structurally related compound class includes 7-substituted benzonorbornadienes, such as 7-(1-acetoxymethylidene)benzonorbornadiene . While both systems feature fused aromatic and bicyclic frameworks, key differences arise in their ring sizes and substituent effects:
Reactivity and Catalytic Pathways
The gold-catalyzed synthesis of 7-benzylcyclohepta-1,3,5-triene highlights a modern transition-metal-mediated approach, contrasting with the classical benzyne-based strategies for benzonorbornadienes. Gold catalysis enables precise control over cyclization regioselectivity, avoiding isomerization issues common in benzonorbornadiene synthesis .
Functional Group Compatibility
- 7-Benzylcyclohepta-1,3,5-triene : Ethynyl precursors allow modular substitution, though direct functionalization post-synthesis remains underexplored .
- Benzonorbornadienes: Hydrolysis and reduction pathways enable diverse derivatization (e.g., aldehyde to alcohol conversion) , offering broader utility in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
